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molecular formula C8H14O3 B1595517 4-Hydroxybutyl methacrylate CAS No. 997-46-6

4-Hydroxybutyl methacrylate

Cat. No. B1595517
M. Wt: 158.19 g/mol
InChI Key: YKXAYLPDMSGWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04873298

Procedure details

2-hydroxybutyl methacrylate; 4-hydroxybutyl methacrylate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]([OH:11])[CH2:9]C)(=[O:5])[C:2]([CH3:4])=[CH2:3].C(OCCCCO)(=[O:16])C(C)=C>>[C:1]([O:6][CH2:7][CH:8]([OH:11])[CH2:9][OH:16])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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